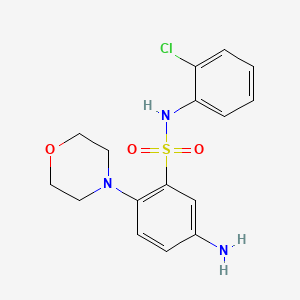
5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide
描述
5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide, also known as ACMS (abbreviated form), is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has shown potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide works by inhibiting specific signaling pathways in cells, which are involved in various cellular processes, including cell growth, division, and survival. 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide targets the PI3K/Akt/mTOR pathway, which is overactive in many types of cancer cells. By inhibiting this pathway, 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide can induce cell death and inhibit the growth of cancer cells. 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide also inhibits the NF-κB pathway, which is involved in the production of inflammatory cytokines. By inhibiting this pathway, 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide can reduce inflammation and alleviate symptoms of autoimmune disorders.
Biochemical and Physiological Effects
5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide has been shown to have significant biochemical and physiological effects in various cell types. In cancer cells, 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide induces cell death and inhibits cell growth and division. In immune cells, 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide suppresses the immune response and reduces the production of inflammatory cytokines. 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide has also been shown to have antioxidant effects, which can protect cells from oxidative stress.
实验室实验的优点和局限性
5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for specific signaling pathways. 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide is also relatively easy to synthesize, making it more accessible for scientific research. However, 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations need to be considered when designing experiments involving 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide.
未来方向
5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide has shown significant potential in the treatment of various diseases, and future research could focus on further exploring its therapeutic potential. One possible direction is to investigate the use of 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide in combination with other drugs or therapies to enhance its effectiveness. Another direction could be to study the effects of 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide on specific cell types and signaling pathways to gain a better understanding of its mechanism of action. Finally, future research could focus on developing more potent and selective 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide analogs with improved pharmacokinetic properties.
Conclusion
In conclusion, 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide is a small molecule inhibitor that has shown significant potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Its mechanism of action involves the inhibition of specific signaling pathways in cells, which can induce cell death, reduce inflammation, and suppress the immune response. 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity, but also has limitations that need to be considered. Future research could focus on further exploring the therapeutic potential of 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide and developing more potent and selective analogs.
合成方法
The synthesis of 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide involves the reaction of 2-chloroaniline with 4-morpholinobenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with ammonia to obtain 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide. The synthesis method of 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide has been optimized to improve the yield and purity of the compound, making it more suitable for scientific research.
科学研究应用
5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide has shown potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide has been found to inhibit the growth of cancer cells by targeting specific signaling pathways. Inflammation is a common factor in many diseases, and 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide has also been studied for its potential in treating autoimmune disorders, such as rheumatoid arthritis, by suppressing the immune response.
属性
IUPAC Name |
5-amino-N-(2-chlorophenyl)-2-morpholin-4-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c17-13-3-1-2-4-14(13)19-24(21,22)16-11-12(18)5-6-15(16)20-7-9-23-10-8-20/h1-6,11,19H,7-10,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQBCYUORLCLHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)S(=O)(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324601 | |
| Record name | 5-amino-N-(2-chlorophenyl)-2-morpholin-4-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85269971 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide | |
CAS RN |
328028-63-3 | |
| Record name | 5-amino-N-(2-chlorophenyl)-2-morpholin-4-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B2909306.png)
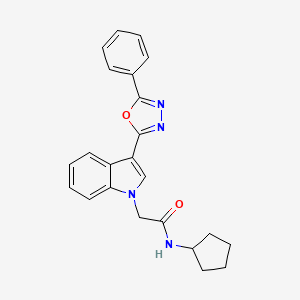
![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2909308.png)
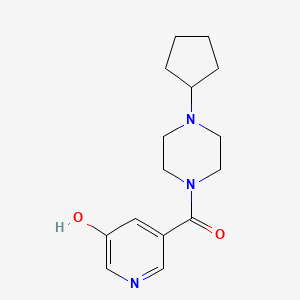
![6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2909311.png)
![(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2909312.png)
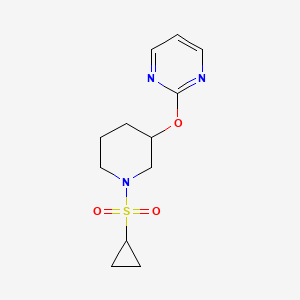

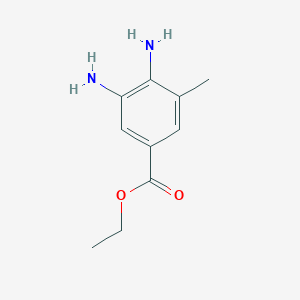
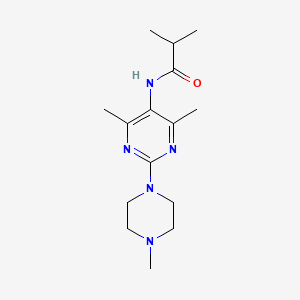
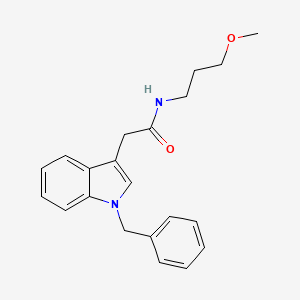
![N-cyclohexyl-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2909323.png)
![N-(4-ethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2909326.png)
![N~6~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2909327.png)